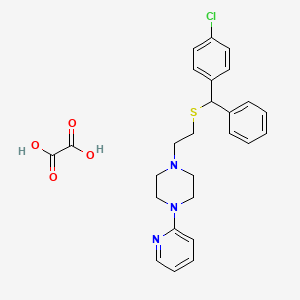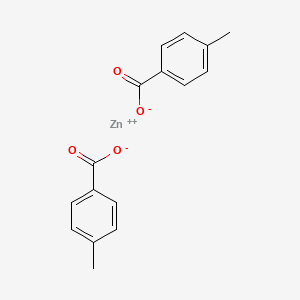
Benzoic acid, 4-methyl-, zinc salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions: Zinc 4-methylbenzoate can be synthesized through the reaction of zinc salts, such as zinc chloride or zinc acetate, with 4-methylbenzoic acid in an appropriate solvent. The reaction typically involves dissolving the zinc salt and 4-methylbenzoic acid in a solvent like ethanol or methanol, followed by heating and stirring to facilitate the formation of the zinc 4-methylbenzoate complex .
Industrial Production Methods: In an industrial setting, the synthesis of zinc 4-methylbenzoate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .
化学反应分析
Types of Reactions: Zinc 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to form zinc metal and 4-methylbenzoic acid.
Substitution: The 4-methylbenzoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligands such as phosphines or amines can be used to replace the 4-methylbenzoate ligand.
Major Products Formed:
Oxidation: Zinc oxide and other oxidized organic compounds.
Reduction: Zinc metal and 4-methylbenzoic acid.
Substitution: New zinc-ligand complexes with different properties.
科学研究应用
Zinc 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: Zinc 4-methylbenzoate is used in the production of coatings, plastics, and other materials due to its stabilizing properties
作用机制
The mechanism of action of zinc 4-methylbenzoate involves the coordination of zinc ions with the 4-methylbenzoate ligands. This coordination affects the electronic structure of the zinc ion, enhancing its reactivity and enabling it to participate in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
相似化合物的比较
Methyl benzoate: An ester with a similar structure but without the zinc ion.
Zinc benzoate: A compound where the benzoate ligand is not methylated.
Zinc acetate: Another zinc coordination compound with different ligands
Uniqueness: Zinc 4-methylbenzoate is unique due to the presence of the 4-methylbenzoate ligand, which imparts specific chemical properties and reactivity. This makes it distinct from other zinc coordination compounds and allows for specialized applications in various fields .
属性
CAS 编号 |
23292-93-5 |
|---|---|
分子式 |
C16H14O4Zn |
分子量 |
335.7 g/mol |
IUPAC 名称 |
zinc;4-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-2-4-7(5-3-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
RYOLIMKPFQALMC-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)[O-].CC1=CC=C(C=C1)C(=O)[O-].[Zn+2] |
相关CAS编号 |
99-94-5 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


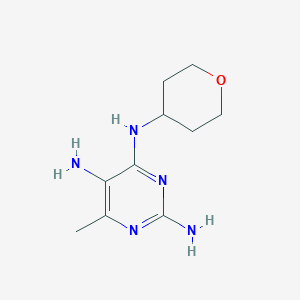
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
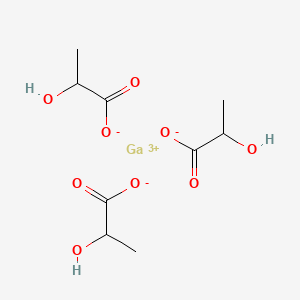

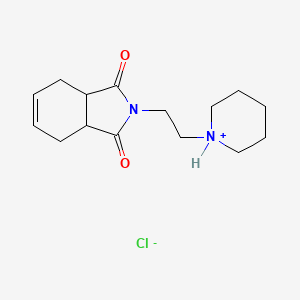
![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
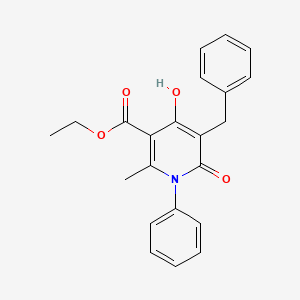
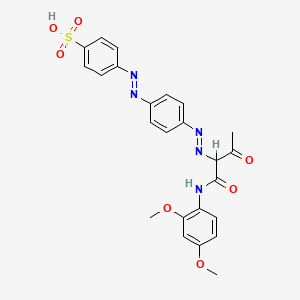

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
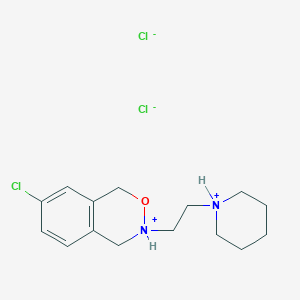
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)

